
1-(4-Hydroxyphényl)pipérazine
Vue d'ensemble
Description
1-(4-Hydroxyphenyl)piperazine is an organic compound with the molecular formula C10H14N2O. It is a derivative of piperazine, characterized by the presence of a hydroxyphenyl group attached to the piperazine ring. This compound is known for its diverse applications in medicinal chemistry and pharmaceutical research due to its unique chemical properties.
Applications De Recherche Scientifique
1-(4-Hydroxyphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for various receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use in the development of drugs for neurological and psychiatric disorders.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mécanisme D'action
Target of Action
1-(4-Hydroxyphenyl)piperazine is a derivative of piperazine, which is a broad class of chemical compounds with important pharmacological properties . Piperazine derivatives show a wide range of biological and pharmaceutical activity .
Mode of Action
This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .
Biochemical Pathways
Piperazine derivatives are known to have a wide range of pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the nitrogen atom sites in piperazine derivatives serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
Result of Action
1-(4-Hydroxyphenyl)piperazine is known to have sedative, anti-anxiety, anti-depressant, hypnotic, and anti-aggressive effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.
Analyse Biochimique
Biochemical Properties
1-(4-Hydroxyphenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme acetylcholinesterase, where 1-(4-Hydroxyphenyl)piperazine acts as an inhibitor, preventing the breakdown of acetylcholine. This inhibition can affect neurotransmission and has implications for neurological research . Additionally, 1-(4-Hydroxyphenyl)piperazine has been shown to interact with gamma-aminobutyric acid (GABA) receptors, influencing inhibitory neurotransmission .
Cellular Effects
1-(4-Hydroxyphenyl)piperazine exerts various effects on different cell types and cellular processes. In neuronal cells, it modulates cell signaling pathways by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine. This modulation can impact synaptic transmission and neuronal communication . Furthermore, 1-(4-Hydroxyphenyl)piperazine affects gene expression by altering the transcription of genes involved in neurotransmission and cellular metabolism . In non-neuronal cells, it can influence cellular metabolism by interacting with metabolic enzymes and altering metabolic flux .
Molecular Mechanism
The molecular mechanism of 1-(4-Hydroxyphenyl)piperazine involves its binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This binding is facilitated by the hydroxyphenyl group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site . Additionally, 1-(4-Hydroxyphenyl)piperazine can activate or inhibit other enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Hydroxyphenyl)piperazine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 1-(4-Hydroxyphenyl)piperazine can lead to adaptive changes in cellular function, such as altered enzyme activity and gene expression . These temporal effects are important for understanding the compound’s long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of 1-(4-Hydroxyphenyl)piperazine vary with different dosages in animal models. At low doses, the compound can enhance neurotransmission by inhibiting acetylcholinesterase, leading to improved cognitive function in animal models . At high doses, 1-(4-Hydroxyphenyl)piperazine can cause neurotoxic effects, such as convulsions and neuronal damage . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental studies.
Metabolic Pathways
1-(4-Hydroxyphenyl)piperazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and detoxification . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-(4-Hydroxyphenyl)piperazine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, its interaction with membrane transporters can affect its concentration in neuronal cells, impacting neurotransmission .
Subcellular Localization
1-(4-Hydroxyphenyl)piperazine exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the synaptic cleft in neuronal cells, where it can modulate synaptic transmission . Understanding its subcellular localization is essential for elucidating its precise role in cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)piperazine can be synthesized through various methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with piperazine under reductive amination conditions. Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods: In industrial settings, the synthesis of 1-(4-Hydroxyphenyl)piperazine often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as refluxing, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Hydroxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different piperazine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperazines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
- 1-Phenylpiperazine
- 1-(4-Methylphenyl)piperazine
- 1-(3-Hydroxyphenyl)piperazine
- 1-(4-Aminophenyl)piperazine
Comparison: 1-(4-Hydroxyphenyl)piperazine is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .
Propriétés
IUPAC Name |
4-piperazin-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEOAEVZTOQXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205197 | |
| Record name | p-(1-Piperazinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56621-48-8 | |
| Record name | 1-(4-Hydroxyphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56621-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(1-Piperazinyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056621488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(1-Piperazinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(1-piperazinyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1-Piperazinyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2SA24RA7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(4-Hydroxyphenyl)piperazine in the study of inorganic-organic hybrid compounds?
A1: The research paper titled "1-(4-Hydroxyphenyl)piperazine-1,4-diium tetrachloridocobalt(II) monohydrate" [] investigates the use of 1-(4-Hydroxyphenyl)piperazine as a cation in the formation of an inorganic-organic hybrid compound. The compound crystallizes with a tetrahedral [CoCl4]2− anion and water molecules. This research highlights the potential of 1-(4-Hydroxyphenyl)piperazine to participate in the construction of supramolecular architectures stabilized by hydrogen bonding interactions.
Q2: How is 1-(4-Hydroxyphenyl)piperazine metabolized in the body?
A2: The study "In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step" [] provides insights into the metabolism of 1-(4-methoxyphenyl)piperazine (MeOPP). The research indicates that MeOPP is primarily O-demethylated in the body, resulting in the formation of 1-(4-Hydroxyphenyl)piperazine. This metabolic step is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




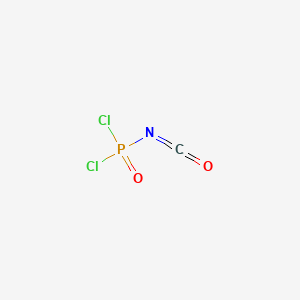
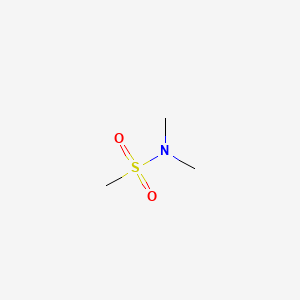
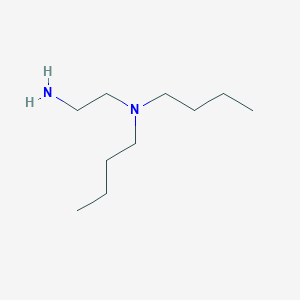
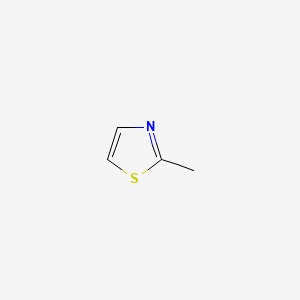



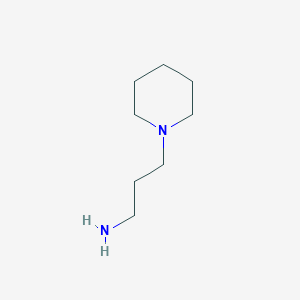
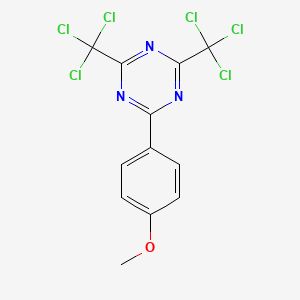

![2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B1294441.png)

